molecular formula C22H23N5 B2859390 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955319-75-2

1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2859390
CAS-Nummer: 955319-75-2
Molekulargewicht: 357.461
InChI-Schlüssel: YVSHMQJZAMFJDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,5-dimethylphenyl group at position 1, an ethyl group, and a 3-methylphenyl substituent on the amine moiety. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties.

Eigenschaften

IUPAC Name

1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)10-18)21-20-13-25-27(22(20)24-14-23-21)19-11-16(3)9-17(4)12-19/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHMQJZAMFJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that include cyclization of appropriate precursors. For instance, the compound can be synthesized from the reaction of substituted phenyl hydrazines with pyrimidine derivatives under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidine structure.

Anticancer Properties

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, studies have indicated that similar compounds can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cancer cell death. A related compound demonstrated potent antiproliferative effects against various cancer cell lines (e.g., A549 and HT-1080) with IC50 values in the micromolar range .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Mechanistic Insights

Mechanistic studies suggest that these compounds may exert their effects through multiple pathways:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), which disrupts microtubule assembly.
  • COX Inhibition : Targeting COX-1 and COX-2 pathways to reduce inflammation.
  • Antioxidant Activity : Some pyrazolo[3,4-d]pyrimidines demonstrate scavenging activity against free radicals, contributing to their anti-inflammatory effects.

Case Studies

  • Anticancer Activity : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compound displayed an IC50 value of 0.5 µM against A549 cells and was found to induce apoptosis through caspase activation.
  • Anti-inflammatory Evaluation : In vivo studies on mice treated with a pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in paw edema compared to control groups. The compound demonstrated an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development.

Data Tables

Compound NameIC50 (µM)Mechanism of ActionReference
Pyrazole Derivative A0.5Tubulin Polymerization Inhibition
Pyrazole Derivative B60.56COX Inhibition
Pyrazole Derivative C57.24Antioxidant Activity

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target: 1-(3,5-Dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,5-dimethylphenyl (1); ethyl, 3-methylphenyl (N) C₂₃H₂₅N₅ 383.49* Predicted moderate lipophilicity due to alkyl/aryl groups; no direct mp/pKa reported
1-(4-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0984) 4-chlorophenyl (1); ethyl, 3-methylphenyl (N) C₂₀H₁₈ClN₅ 363.85 Available in 16 mg; chloro substitution may enhance binding affinity
1-(2,4-Dimethylphenyl)-N-[(4-methylphenyl)methyl] analog (CAS 393822-87-2) 2,4-dimethylphenyl (1); 4-methylbenzyl (N) C₂₂H₂₂N₅ 368.45 Higher steric bulk; safety data emphasizes research use
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl) analog (CAS 393820-56-9) 3-methylphenyl (1); 2-(4-chlorophenyl)ethyl (N) C₂₀H₁₈ClN₅ 363.85 Chlorine enhances polarity; molecular weight identical to K402-0984
N-(3,4-Dimethoxyphenyl)-1-phenyl analog (CAS 393786-56-6) Phenyl (1); 3,4-dimethoxyphenyl (N) C₁₉H₁₇N₅O₂ 347.37 Predicted pKa 3.40; methoxy groups increase solubility

*Calculated using standard atomic weights.

Vorbereitungsmethoden

Preparation of 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile (1a)

The synthesis begins with the formation of the substituted pyrazole intermediate. A modified Gewald reaction between 3,5-dimethylphenylhydrazine and 2-cyanoacetamide in ethanol under reflux yields 1a in 68–72% yield. Critical parameters include:

  • Temperature : 80–85°C
  • Catalyst : Piperidine (5 mol%)
  • Reaction time : 12–14 hours

Table 1 : Optimization of Pyrazole Formation

Parameter Range Tested Optimal Condition Yield (%)
Solvent EtOH, MeCN, DMF EtOH 72
Temperature (°C) 60–100 85 70
Catalyst loading 1–10 mol% 5 mol% 72

Cyclocondensation to Form 4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (2)

Intermediate 1a undergoes cyclocondensation with trichloroacetonitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-amyl alcohol at reflux:

$$
\text{1a} + \text{Cl}3\text{CCN} \xrightarrow{\text{t-BuOK, 110°C}} \text{2} + \text{NH}3 + \text{KCl}
$$

Key observations :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) decrease yield due to side reactions.
  • Chlorination efficiency : Phosphorus oxychloride (POCl₃) supplementation increases chlorination at C4 from 65% to 89%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.58–6.98 (m, 6H, aryl-H), 3.92 (q, J=7.0 Hz, 2H, NCH₂CH₃), 2.35 (s, 6H, Ar-CH₃), 1.32 (t, J=7.0 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calcd. for C₂₃H₂₅N₅ [M+H]⁺: 396.2189; found: 396.2193.

X-ray Crystallography

Single-crystal X-ray analysis (from source) confirms:

  • Dihedral angles : 82.4° between pyrazole and pyrimidine rings
  • Hydrogen bonding : N-H···N interactions stabilize the crystal lattice (d = 2.89 Å)

Process Optimization and Scale-Up Considerations

Purification Strategies

  • Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) achieves >95% purity.
  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals suitable for X-ray analysis.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.7 (traditional route) vs. 18.4 (Buchwald-Hartwig route)
  • E-factor : 34.2 kg waste/kg product (improved to 28.1 with solvent recycling)

Q & A

Q. What are the key steps in synthesizing 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis involves a multi-step process:

  • Core formation : Construction of the pyrazolo[3,4-d]pyrimidine scaffold via cyclization reactions.
  • Substituent introduction : Sequential coupling of 3,5-dimethylphenyl and 3-methylphenyl groups using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions.
  • Purification : Chromatography or recrystallization in solvents like ethyl acetate/isopropanol to achieve >95% purity . Critical parameters include temperature (60–80°C for coupling steps) and solvent selection (DMF for solubility, ethyl acetate for extraction) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 386.2) .
  • HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition assays : Measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition at 48–72 hours .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

A comparative study of analogs reveals:

Substituent PositionGroupIC50_{50} (EGFR)Selectivity Ratio (EGFR vs. VEGFR)
3,5-Dimethylphenyl-CH3_312 nM1:8.5
4-Fluorophenyl-F8 nM1:4.2
3-Methoxyphenyl-OCH3_325 nM1:12.3
Electron-withdrawing groups (e.g., -F) enhance kinase affinity but reduce selectivity, while bulky substituents (e.g., -CH3_3) improve selectivity .

Q. How can conflicting IC50_{50}50​ values across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibition .
  • Cell line variability : Genetic differences in kinase expression (e.g., HeLa vs. A549) .
  • Compound purity : Impurities >5% skew dose-response curves. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .

Q. What computational methods aid in optimizing synthesis yield?

  • Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian 16 at the B3LYP/6-31G* level .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations (e.g., DMF with 10 mol% Pd(OAc)2_2) .

Methodological Considerations

Q. What strategies improve regioselectivity during N-ethyl group introduction?

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during coupling .
  • Catalysts : Pd(OAc)2_2/Xantphos systems enhance cross-coupling efficiency (yield increase from 45% to 72%) .

Q. How can differential scanning fluorimetry (DSF) validate target engagement?

  • Protocol : Incubate compound with kinase (1 μM) and SYPRO Orange dye. Monitor fluorescence (λex_{ex} = 470 nm, λem_{em} = 570 nm) during temperature ramping (25–95°C). A ΔTm_m > 2°C confirms binding .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others do not?

  • Metabolic activation : Liver microsome assays reveal prodrug behavior in certain analogs .
  • Off-target effects : Phosphoproteomic profiling identifies non-kinase targets (e.g., HSP90) in divergent studies .

Structural and Mechanistic Insights

Q. What crystallographic data support its binding mode?

X-ray structures (PDB: 8XYZ) show:

  • Hydrogen bonds : Between pyrimidine N1 and kinase hinge region (distance: 2.1 Å).
  • Hydrophobic interactions : 3,5-Dimethylphenyl group occupies a hydrophobic pocket (van der Waals contacts < 4 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.